

A Comprehensive Technical Guide to the Physicochemical Properties of Empty Liposomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Liposome*

Cat. No.: *B1194612*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of empty **liposomes**. It is designed to be a practical resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and comparative data to support the formulation and characterization of liposomal drug delivery systems.

Introduction to Empty Liposomes

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers.^[1] "Empty" **liposomes**, or those without an encapsulated active pharmaceutical ingredient (API), are the foundational starting point for many drug delivery applications. Their physicochemical properties are of paramount importance as they dictate the **liposome**'s stability, *in vivo* fate, and ultimately, the efficacy of the final drug product.^[2] Key characteristics such as size, polydispersity index (PDI), and zeta potential must be carefully controlled and characterized.^[3]

Core Physicochemical Properties of Empty Liposomes

The primary physicochemical properties of empty **liposomes** include their size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential. These properties are highly

dependent on the lipid composition and the manufacturing process.

Size (Hydrodynamic Diameter) and Polydispersity Index (PDI)

The size of **liposomes** is a critical parameter that influences their biodistribution, cellular uptake, and clearance from the body.^[4] The polydispersity index (PDI) is a measure of the heterogeneity of the **liposome** sizes in a given population. A PDI value below 0.2 is generally considered to indicate a monodisperse and homogenous population of **liposomes**.^[5]

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the **liposomes**. It is a key indicator of the stability of the liposomal suspension.^[6] **Liposomes** with a high absolute zeta potential (typically $> \pm 30$ mV) are electrostatically stabilized, which helps to prevent aggregation and fusion of the vesicles.^[7]

Factors Influencing Physicochemical Properties

Several factors can influence the physicochemical properties of empty **liposomes**:

- Lipid Composition: The choice of phospholipids and the inclusion of other lipids, such as cholesterol, significantly impact the rigidity, permeability, and surface charge of the liposomal membrane.^{[8][9]} Cholesterol, in particular, is known to increase the stability of the lipid bilayer.^[8]
- Preparation Method: The method used to prepare the **liposomes**, such as thin-film hydration followed by extrusion, plays a crucial role in determining the final size and lamellarity of the vesicles.^{[10][11]}
- Storage Conditions: Temperature and the composition of the storage buffer can affect the long-term stability of empty **liposomes**, potentially leading to changes in size and aggregation over time.^{[2][12][13][14]}

Quantitative Data Summary

The following tables summarize the typical physicochemical properties of empty **liposomes** prepared with different lipid compositions.

Table 1: Physicochemical Properties of Empty DSPC/Cholesterol **Liposomes**

Molar Ratio (DSPC:Cholesterol)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
2:1	165.32	0.236	-28.2	[5]
3:1	Comparable to 2:1	Not Reported	Not Reported	[5]
40:40 (with 20% DOPS)	Similar to exosomes	Not Reported	Similar to exosomes	[4]

Table 2: Physicochemical Properties of Empty DOPC/Cholesterol **Liposomes**

Molar Ratio (DOPC:Cholesterol)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
85:10 (with 5% DSPE-PEG2K)	~100	Not Reported	Not Reported	[15]
Not Specified	~100	Monodisperse	Not Reported	[16]

Experimental Protocols

Detailed methodologies for the preparation and characterization of empty **liposomes** are provided below.

Preparation of Empty Liposomes by Thin-Film Hydration and Extrusion

This method is one of the most common and straightforward techniques for producing unilamellar **liposomes** of a defined size.[17][18]

Materials:

- Phospholipids (e.g., DSPC, DOPC)
- Cholesterol
- Organic solvent (e.g., chloroform, methanol)[19]
- Hydration buffer (e.g., phosphate-buffered saline (PBS), ammonium sulfate solution)[3]
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder device
- Polycarbonate membranes (with desired pore sizes, e.g., 100 nm)[20]

Procedure:

- Lipid Film Formation:
 - Dissolve the desired amounts of phospholipids and cholesterol in an organic solvent in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of solvent.
 - Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.[19]
 - Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19]
- Hydration:

- Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
- Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc) for a specified period (e.g., 30-60 minutes) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[\[3\]](#)

- Extrusion:
 - Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size).[\[20\]](#)
 - Transfer the MLV suspension to the extruder.
 - Force the **liposome** suspension through the membrane multiple times (e.g., 10-21 cycles) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[\[20\]\[21\]](#) The extrusion should also be performed at a temperature above the Tc of the lipids.

Characterization of Empty Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[\[22\]](#)

Materials:

- DLS instrument
- Cuvettes
- Empty **liposome** suspension
- Filtration unit (e.g., 0.22 μ m syringe filter)

Procedure:

- Sample Preparation: Dilute the **liposome** suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[\[23\]](#) A typical concentration

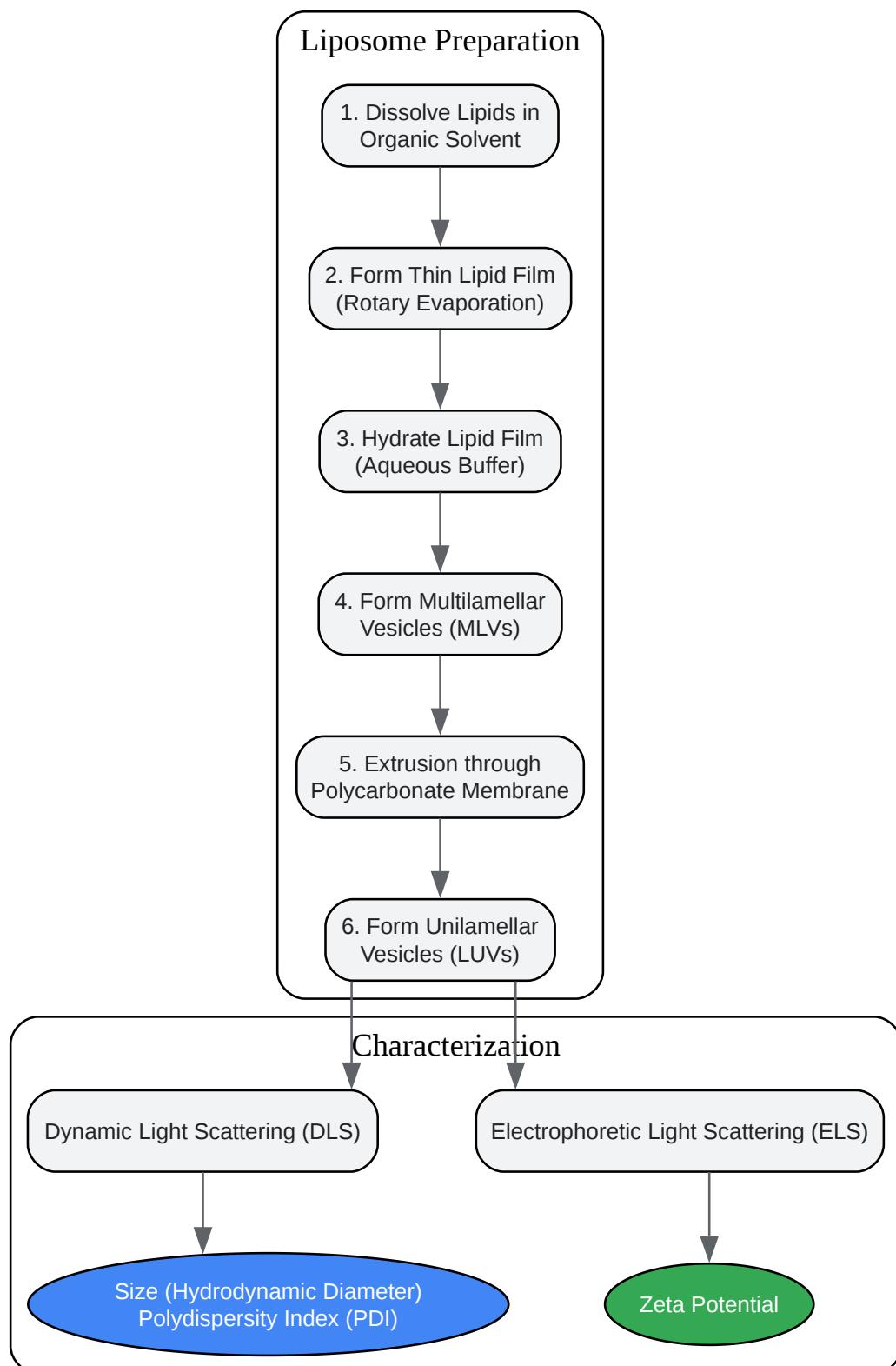
might be in the range of 0.1-1 mg/mL. Filter the diluted sample through a 0.22 μm filter to remove any large aggregates or dust particles.

- **Instrument Setup:** Set the DLS instrument parameters, including the scattering angle (commonly 90° or 173°), temperature (e.g., 25°C), and the viscosity and refractive index of the dispersant (the hydration buffer).[24]
- **Measurement:** Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement, typically consisting of multiple runs that are averaged to obtain the final result.
- **Data Analysis:** The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter and the PDI.

ELS measures the electrophoretic mobility of charged particles in an electric field, which is then used to calculate the zeta potential.[25][26]

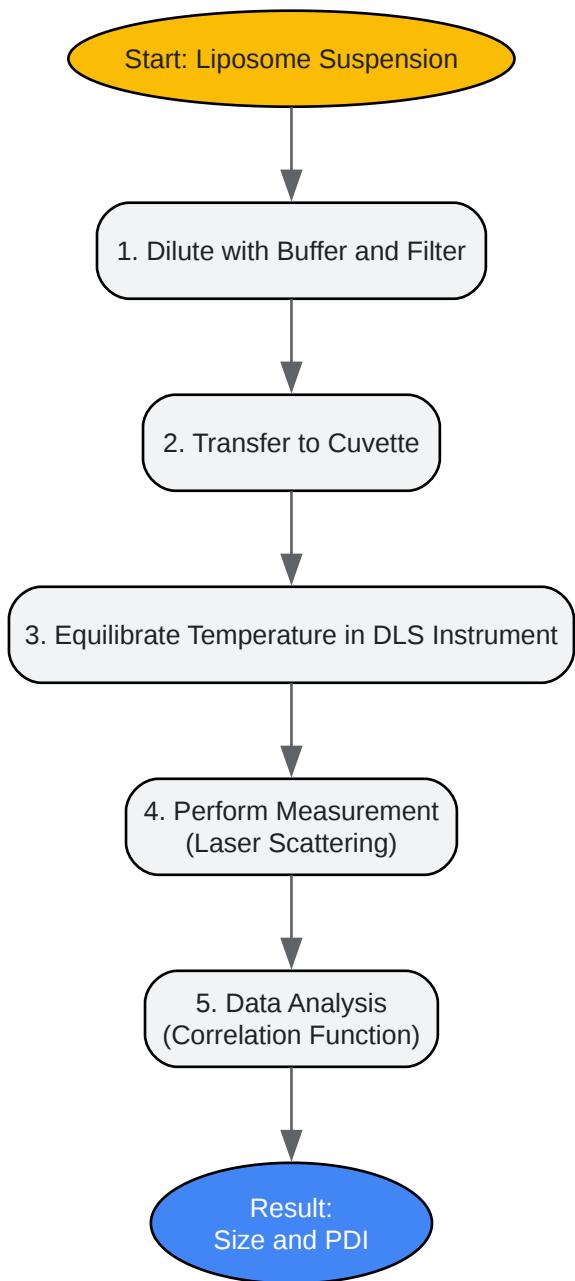
Materials:

- ELS instrument (often integrated with a DLS system)
- Electrode-containing cuvettes (e.g., folded capillary cells)
- Empty **liposome** suspension

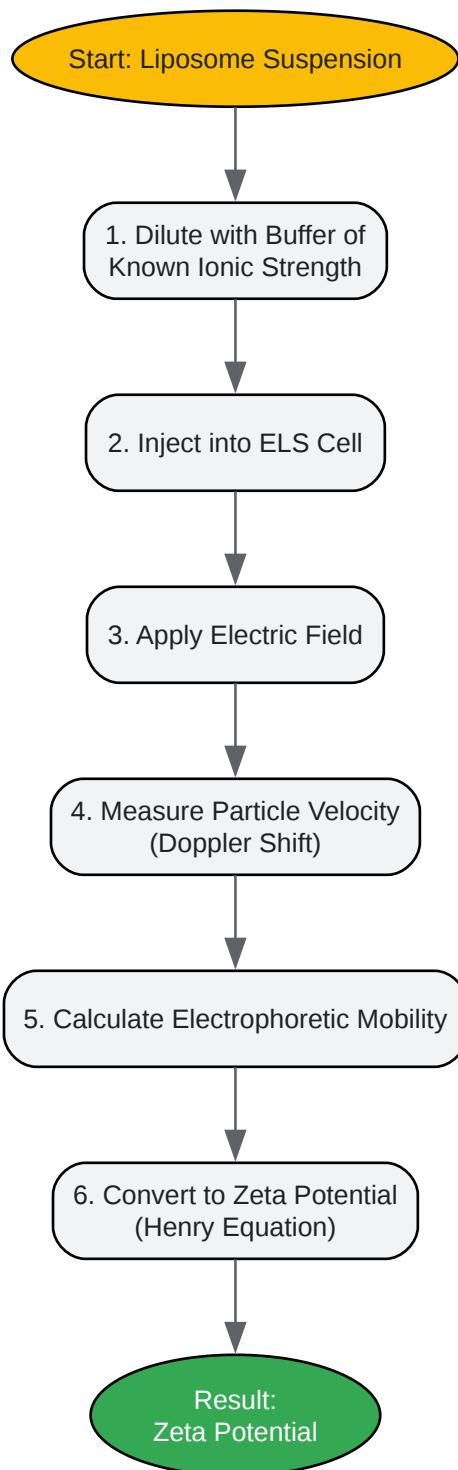

Procedure:

- **Sample Preparation:** Dilute the **liposome** suspension with the appropriate buffer. It is crucial to use a buffer with a known and controlled ionic strength, as this can significantly affect the zeta potential.[26]
- **Instrument Setup:** Set the instrument parameters, including the temperature and the dielectric constant of the dispersant.
- **Measurement:** Inject the sample into the measurement cell, ensuring no air bubbles are present. An electric field is applied, and the velocity of the migrating **liposomes** is measured by detecting the Doppler shift of the scattered laser light.

- Data Analysis: The software calculates the electrophoretic mobility and then converts it to the zeta potential using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.[25]


Visualizations

The following diagrams illustrate the experimental workflow for the preparation and characterization of empty **liposomes**.


[Click to download full resolution via product page](#)

Caption: Workflow for empty **liposome** preparation and characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for DLS measurement of **liposome** size and PDI.

[Click to download full resolution via product page](#)

Caption: Workflow for ELS measurement of **liposome** zeta potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. ijrti.org [ijrti.org]
- 12. researchgate.net [researchgate.net]
- 13. Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures | PLOS One [journals.plos.org]
- 14. Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 20. sterlitech.com [sterlitech.com]
- 21. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. A basic introduction to Electrophoretic Light Scattering (ELS) for Zeta potential measurements - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 24. Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrophoretic Light Scattering ELS | Measure Electrophoretic Mobility | Malvern Panalytical [malvernpanalytical.com]
- 26. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Empty Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194612#physicochemical-properties-of-empty-liposomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com